

A Comparative Analysis of $^{142}\text{Nd}/^{144}\text{Nd}$ Ratios in Terrestrial and Chondritic Reservoirs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Neodymium-142**

Cat. No.: **B577217**

[Get Quote](#)

The isotopic ratio of **neodymium-142** to neodymium-144 ($^{142}\text{Nd}/^{144}\text{Nd}$) serves as a powerful tracer for understanding the early history and differentiation of planetary bodies. High-precision measurements have revealed a systematic difference between the $^{142}\text{Nd}/^{144}\text{Nd}$ ratio of most terrestrial rocks and that of chondritic meteorites, which are considered proxies for the bulk composition of the solar system. This guide provides a comparative overview of these differences, supported by quantitative data and a summary of the analytical methodologies employed.

Quantitative Comparison of $^{142}\text{Nd}/^{144}\text{Nd}$ Ratios

The $^{142}\text{Nd}/^{144}\text{Nd}$ ratio is often expressed in parts per million (ppm) or epsilon units (ϵ) as a deviation from a terrestrial standard. A consistent observation is that the accessible silicate Earth has a higher $^{142}\text{Nd}/^{144}\text{Nd}$ ratio than chondrites.[\[1\]](#)[\[2\]](#)[\[3\]](#) This offset is typically around +20 ppm.[\[1\]](#)[\[3\]](#)

The table below summarizes the $^{142}\text{Nd}/^{144}\text{Nd}$ ratios for various terrestrial and chondritic reservoirs, expressed as $\mu^{142}\text{Nd}$, which represents the deviation in parts per million from a terrestrial standard value.

Reservoir Type	Sample Group	Average $\mu^{142}\text{Nd}$ Value (ppm)	Key Observations
Terrestrial	Modern Mantle (MORB & OIB)	0	The reference standard for comparison.[4]
Early Archean Rocks (e.g., Isua)	up to +30		Provides evidence for early Earth differentiation.[5][6]
Chondritic	Carbonaceous Chondrites	-35 ± 15	Exhibit the largest deficit compared to terrestrial rocks.[7]
Ordinary Chondrites	-19 ± 5		Show a significant negative anomaly relative to Earth.[7]
Enstatite Chondrites	-10 ± 12		Have $^{142}\text{Nd}/^{144}\text{Nd}$ ratios that can range closer to terrestrial values.[7]

Interpretations of the ^{142}Nd Isotopic Dichotomy

The observed difference in the $^{142}\text{Nd}/^{144}\text{Nd}$ ratio between Earth and chondrites has led to two primary, competing hypotheses:

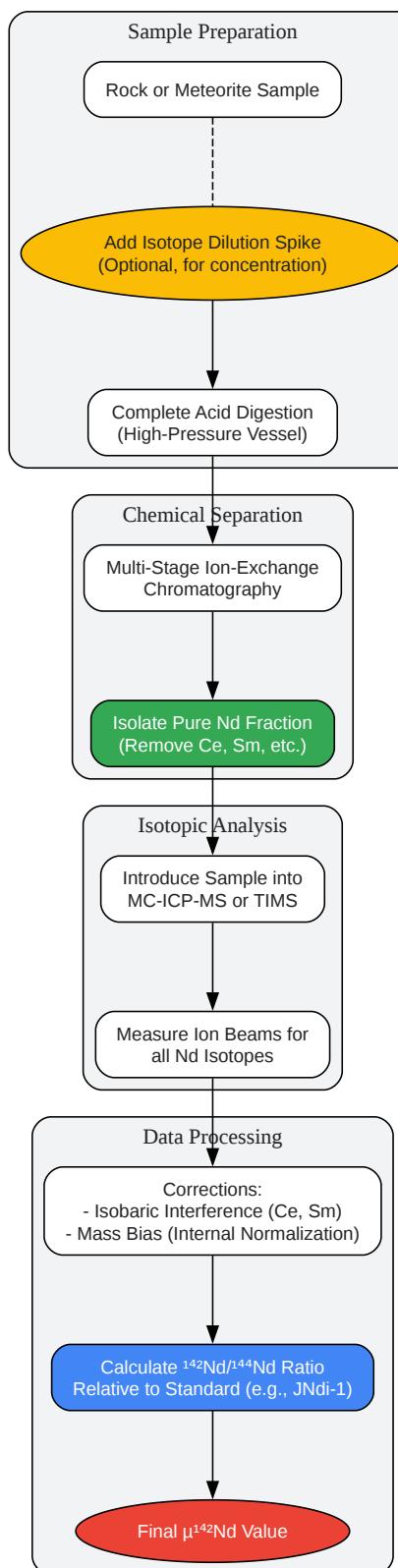
- Early Earth Differentiation: The prevailing model suggests that the higher $^{142}\text{Nd}/^{144}\text{Nd}$ ratio in the terrestrial mantle is a result of a global silicate differentiation event that occurred within the first 30 to 75 million years of Solar System history.[1][8] This event would have created an incompatible element-depleted mantle with a higher Sm/Nd ratio than chondrites. The decay of the short-lived isotope ^{146}Sm (half-life of 103 million years) to ^{142}Nd would then lead to a more radiogenic, or higher, $^{142}\text{Nd}/^{144}\text{Nd}$ ratio in this terrestrial reservoir over time.[2][5] This model implies the existence of a complementary, enriched reservoir with a low Sm/Nd ratio and a correspondingly low $^{142}\text{Nd}/^{144}\text{Nd}$ ratio, which may be hidden in the deep mantle or was lost to space.[1][2][9]

- Nucleosynthetic Heterogeneity: An alternative hypothesis posits that the ^{142}Nd difference is not a result of planetary processes but rather reflects a primordial heterogeneity in the solar nebula.[\[10\]](#) In this scenario, the Earth and chondrites accreted from materials with different proportions of presolar grains, which carry distinct nucleosynthetic signatures.[\[2\]](#) Specifically, the Earth's precursor bodies may have been enriched in neodymium produced by the slow neutron capture process (s-process) of nucleosynthesis, leading to an inherently higher bulk $^{142}\text{Nd}/^{144}\text{Nd}$ ratio compared to chondritic bodies.[\[2\]](#)

Experimental Protocols for High-Precision Neodymium Isotope Analysis

Accurate and precise measurement of the small variations in $^{142}\text{Nd}/^{144}\text{Nd}$ ratios is analytically challenging and relies on sophisticated mass spectrometry techniques. The two primary methods are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[\[9\]](#)[\[11\]](#)[\[12\]](#)

A generalized experimental workflow involves the following key steps:


- Sample Digestion: Rock or meteorite samples are completely dissolved, often using a mixture of strong acids (e.g., HF, HNO_3) in high-pressure digestion systems to ensure that all mineral phases, including acid-resistant ones like presolar SiC, are broken down.[\[9\]](#)
- Chemical Separation (Chromatography): Neodymium must be meticulously separated from other elements, particularly from neighboring rare earth elements cerium (Ce) and samarium (Sm), which have isotopes that cause direct isobaric interferences on ^{142}Nd and ^{144}Nd , respectively.[\[11\]](#) This is typically achieved through multi-stage ion-exchange chromatography.[\[13\]](#)
- Mass Spectrometry:
 - Instrumentation: High-precision isotopic ratios are measured using either TIMS or MC-ICP-MS.[\[12\]](#)[\[14\]](#) MC-ICP-MS has become a preferred tool for many heavy elements due to its efficiency.[\[11\]](#)
 - Interference Correction: Even after chemical separation, residual interferences (e.g., ^{142}Ce on ^{142}Nd) must be mathematically corrected for based on the measurement of a non-

interfered isotope of the interfering element.[11]

- Mass Bias Correction: Instrumental mass bias is corrected through internal normalization, using a stable isotopic ratio that is assumed to be constant in nature (e.g., $^{146}\text{Nd}/^{144}\text{Nd}$). [13]
- Data Reporting: Results are reported relative to a standard material, such as the JNd-1 standard, to allow for inter-laboratory comparison.[4][9]

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the determination of $^{142}\text{Nd}/^{144}\text{Nd}$ ratios in geological samples.

[Click to download full resolution via product page](#)

Caption: Workflow for $^{142}\text{Nd}/^{144}\text{Nd}$ Isotopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 142Nd evidence for early (>4.53 Ga) global differentiation of the silicate Earth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A nucleosynthetic origin for the Earth's anomalous 142Nd composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mantleplumes.org [mantleplumes.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. lpi.usra.edu [lpi.usra.edu]
- 7. pnas.org [pnas.org]
- 8. Coupled 182W-142Nd constraint for early Earth differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.jggu.org [www2.jggu.org]
- 10. 147Sm-143Nd systematics of Earth are inconsistent with a superchondritic Sm/Nd ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultra-high-precision Nd-isotope measurements of geological materials by MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isotopic Analysis Services | Pacific Centre for Isotopic and Geochemical Research [pcigr.ubc.ca]
- 13. scielo.br [scielo.br]
- 14. osti.gov [osti.gov]
- To cite this document: BenchChem. [A Comparative Analysis of $^{142}\text{Nd}/^{144}\text{Nd}$ Ratios in Terrestrial and Chondritic Reservoirs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b577217#142nd-144nd-ratio-in-terrestrial-vs-chondritic-reservoirs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com